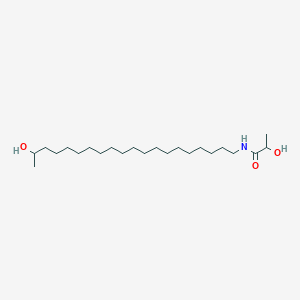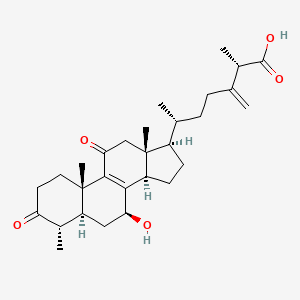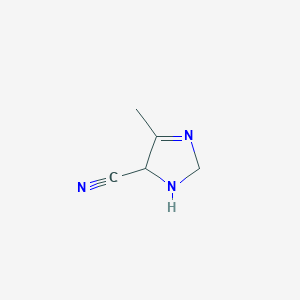![molecular formula C13H20N3O10P B14265763 5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine CAS No. 185307-78-2](/img/structure/B14265763.png)
5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine is a complex organic compound with the molecular formula C13H20N3O9P It is a derivative of uridine, a nucleoside that plays a crucial role in the metabolism of carbohydrates and the synthesis of RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine typically involves the phosphorylation of uridine with a morpholine derivative. One common method involves the reaction of uridine with morpholine and a phosphorylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phosphoryl and morpholine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce hydroxylated derivatives .
Applications De Recherche Scientifique
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine involves its interaction with specific molecular targets and pathways. It is known to phosphorylate uridine and cytidine to form uridine monophosphate and cytidine monophosphate, respectively . These phosphorylated nucleotides play a crucial role in RNA synthesis and other cellular processes. The compound’s effects are mediated through its interaction with enzymes such as uridine-cytidine kinase 2 and other molecular targets involved in nucleotide metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine 5’-triphosphate: A uracil nucleotide containing three phosphate groups esterified to the sugar moiety.
Phenyl-uridine-5’-diphosphate: A compound with a phenyl group attached to the uridine moiety.
5’-O-[®-hydroxy{[(S)-hydroxy(phosphonoamino)phosphoryl]oxy}phosphoryl]uridine: A similar compound with a phosphonoamino group.
Uniqueness
5’-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine is unique due to the presence of the morpholine ring and the specific phosphoryl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
185307-78-2 |
|---|---|
Formule moléculaire |
C13H20N3O10P |
Poids moléculaire |
409.29 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl morpholin-4-yl hydrogen phosphate |
InChI |
InChI=1S/C13H20N3O10P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-27(21,22)26-15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1 |
Clé InChI |
NXXDAGIUBJPIPF-HJQYOEGKSA-N |
SMILES isomérique |
C1COCCN1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
SMILES canonique |
C1COCCN1OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)

![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)





![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)



